An In-Depth Technical Guide to 2-(4-Bromophenoxy)benzonitrile: Synthesis, Structure, and Applications
An In-Depth Technical Guide to 2-(4-Bromophenoxy)benzonitrile: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(4-Bromophenoxy)benzonitrile, a diaryl ether containing a nitrile moiety. Diaryl ethers are a significant class of compounds in medicinal chemistry and materials science, and the inclusion of a bromine atom and a cyano group offers unique opportunities for further functionalization and tuning of physicochemical properties. This document details the probable synthetic route via Ullmann condensation, predicted spectral characteristics based on analogous compounds, and explores potential applications in drug discovery and agrochemicals, supported by data on related molecular structures. Safety and handling considerations are also addressed to ensure proper laboratory practice.
Introduction
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is present in a variety of natural products and synthetic molecules with significant biological activities.[1] The benzonitrile functional group, a benzene ring substituted with a cyano (-C≡N) group, is a versatile building block in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups.[2] The combination of these two pharmacophores in 2-(4-Bromophenoxy)benzonitrile, along with the presence of a bromine atom, creates a molecule with considerable potential for further chemical exploration and application in various fields.
The bromine substituent provides a reactive handle for cross-coupling reactions, allowing for the introduction of additional molecular complexity. This makes 2-(4-Bromophenoxy)benzonitrile a valuable intermediate in the synthesis of more elaborate molecules for drug discovery and materials science.[3] This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for researchers and developers.
Chemical Structure and Properties
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-Bromophenoxy)benzonitrile |
| CAS Number | 330793-13-0[4] |
| Molecular Formula | C₁₃H₈BrNO[4] |
| Molecular Weight | 274.11 g/mol [5] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Br |
| InChI Key | InChI=1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H |
Physicochemical Properties
| Property | Value | Source/Notes |
| Melting Point | Not available | Data for the isomeric 4-(4-Bromophenoxy)benzonitrile is also not readily available.[5] However, related compounds like 4-bromobenzonitrile have a melting point of 111-114 °C. |
| Boiling Point | 369.9 ± 22.0 °C at 760 mmHg | Predicted for the isomer 4-(4-Bromophenoxy)benzonitrile.[5] |
| Solubility | Insoluble in water. | Expected to be soluble in common organic solvents like methanol, dichloromethane, and dimethylformamide. |
| Density | 1.5 ± 0.1 g/cm³ | Predicted for the isomer 4-(4-Bromophenoxy)benzonitrile.[5] |
Synthesis and Mechanism
The most probable and widely used method for the synthesis of diaryl ethers like 2-(4-Bromophenoxy)benzonitrile is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6]
Proposed Synthesis of 2-(4-Bromophenoxy)benzonitrile
A plausible synthetic route involves the reaction of 2-chlorobenzonitrile or 2-bromobenzonitrile with 4-bromophenol in the presence of a copper catalyst and a base.
Caption: Proposed Ullmann condensation for the synthesis of 2-(4-Bromophenoxy)benzonitrile.
Experimental Protocol (General Ullmann Condensation)
While a specific protocol for 2-(4-Bromophenoxy)benzonitrile is not available, the following is a general procedure for a copper-catalyzed Ullmann ether synthesis that can be adapted.[7][8]
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromophenol (1.0 eq.), an aryl halide (e.g., 2-chlorobenzonitrile, 1.1 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), a ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-200 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle.[6]
Caption: Simplified catalytic cycle of the Ullmann condensation.
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the benzonitrile ring will likely appear as a complex multiplet due to their ortho, meta, and para relationships. The protons on the 4-bromophenoxy ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Aromatic Protons (benzonitrile ring): δ 7.2-7.8 ppm (multiplet, 4H)
-
Aromatic Protons (4-bromophenoxy ring): δ 7.0-7.6 ppm (two doublets, 4H, J ≈ 8-9 Hz)
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms in the molecule. The chemical shifts can be predicted based on the electronic environment of each carbon.
-
Nitrile Carbon (-C≡N): δ 115-120 ppm
-
Aromatic Carbons: δ 110-160 ppm. The carbons directly attached to the oxygen and bromine atoms will have distinct chemical shifts due to their electronegativity. The carbon attached to the bromine (ipso-carbon) is expected around δ 115-125 ppm, while the carbon attached to the ether oxygen will be further downfield.[9]
-
Quaternary Carbons: The carbons at the points of substitution (C-O and C-Br) and the carbon of the nitrile group will typically show weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2220-2260 | C≡N stretch | Nitrile[10] |
| 3030-3100 | C-H stretch | Aromatic[10] |
| 1580-1600, 1450-1500 | C=C stretch | Aromatic ring[10] |
| 1200-1250 | C-O-C stretch | Aryl ether |
| 1000-1100 | C-Br stretch | Aryl bromide |
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the cleavage of the ether bond, leading to characteristic fragment ions.[11]
-
Molecular Ion (M⁺): m/z 273/275
-
Key Fragments: Loss of Br (m/z 194), cleavage at the ether linkage to give fragments corresponding to the benzonitrile and bromophenoxy moieties.
Potential Applications in Research and Drug Development
While specific biological activity for 2-(4-Bromophenoxy)benzonitrile has not been extensively reported, its structural motifs are present in molecules with a wide range of applications.
Medicinal Chemistry
-
Anticancer Agents: Diaryl ether derivatives have been investigated as antitumor agents.[12] The benzonitrile group is also a common feature in anticancer compounds, where it can act as a tubulin polymerization inhibitor or an inhibitor of key signaling pathways.[2]
-
Antimicrobial Agents: The diaryl ether scaffold is found in some antibacterial and antifungal compounds.[13]
-
Enzyme Inhibitors: The rigid structure of diaryl ethers makes them suitable scaffolds for designing enzyme inhibitors. For example, they have been explored as inhibitors of enoyl-acyl carrier protein reductase (FabV), a target for novel antibacterials.[14]
Agrochemicals
Diaryl ethers are a well-established class of herbicides.[7] The specific substitution pattern of 2-(4-Bromophenoxy)benzonitrile could be a starting point for the development of new agrochemicals.
Materials Science
Benzonitrile derivatives are utilized in the development of liquid crystals and polymers due to their electronic properties and rigid structure.[3]
Reactivity and Further Functionalization
The presence of both a nitrile group and a bromine atom on the aromatic rings provides multiple avenues for further chemical modification.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.[15]
-
Suzuki and other Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents, including alkyl, aryl, and vinyl groups. This enables the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Detailed toxicological data for 2-(4-Bromophenoxy)benzonitrile is not available. However, based on related compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Toxicity: Benzonitrile and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(4-Bromophenoxy)benzonitrile is a synthetically accessible diaryl ether with significant potential as a building block in medicinal chemistry, agrochemicals, and materials science. Its structure combines the desirable properties of the diaryl ether and benzonitrile scaffolds with a reactive bromine handle for further derivatization. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into the biological activities and material properties of this and related compounds is warranted to fully explore their potential.
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